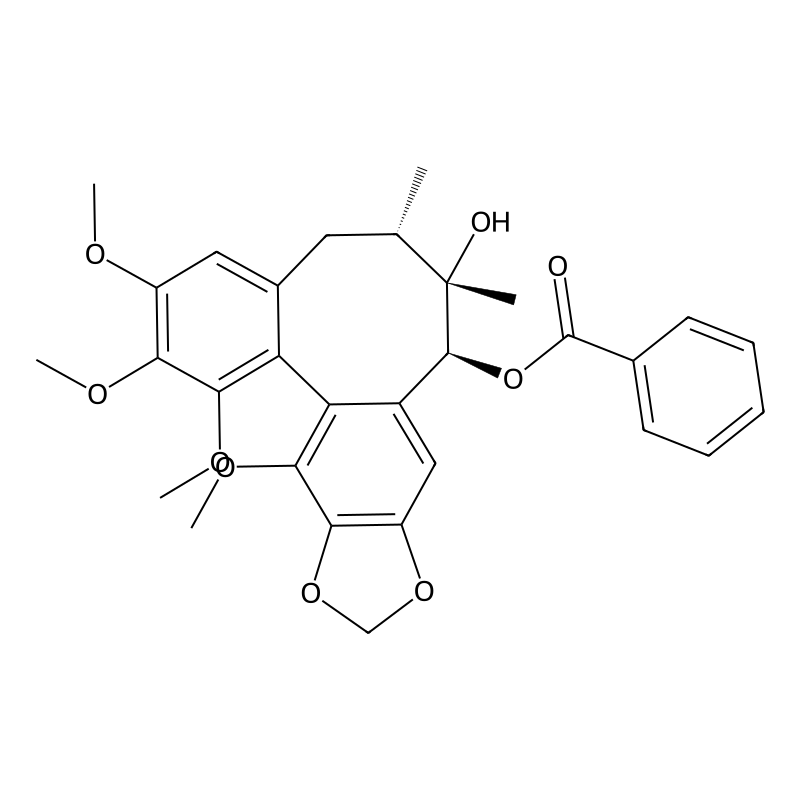

Gomisin G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Anti-cancer properties:

- Triple-negative breast cancer: Studies have shown promising results for Gomisin G in inhibiting the growth of triple-negative breast cancer (TNBC) cells. Research suggests it selectively targets and reduces the viability of MDA-MB-231 and MDA-MB-468 cells, potentially through mechanisms involving the suppression of AKT phosphorylation and cyclin D1 [].

- Colon cancer: Gomisin G exhibits anti-cancer properties against colon cancer cells as well. It has been shown to significantly suppress the growth and colony formation of LoVo cells, a human colon cancer cell line. Additionally, it induces apoptosis (programmed cell death) in these cells by modulating various signaling pathways [].

Anti-HIV activity:

Gomisin G demonstrates potent anti-HIV activity, making it a potential candidate for HIV treatment research. Studies report an impressive EC50 (half maximal effective concentration) value of 0.006 microgram/mL against HIV, highlighting its potential efficacy.

Other potential applications:

Initial research suggests that Gomisin G may hold promise in other areas as well, although further investigation is needed. These include:

Gomisin G is classified as a lignan, a type of polyphenolic compound characterized by a unique structure that typically includes two phenylpropanoid units. It has garnered attention due to its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Gomisin G is structurally similar to other lignans such as Gomisin C and Schisandrin, differing primarily in the positioning of functional groups within its molecular framework .

Gomisin G exhibits a range of biological activities:

- Antioxidant Activity: It has demonstrated capacity to scavenge free radicals and reduce oxidative stress in various biological systems .

- Anti-inflammatory Effects: Gomisin G has been shown to inhibit inflammatory pathways, contributing to its potential therapeutic effects in conditions characterized by chronic inflammation .

- Muscle Strength Improvement: Recent studies indicate that Gomisin G can enhance muscle strength by promoting mitochondrial biogenesis and function in muscle cells .

- Anticancer Properties: Research has indicated that Gomisin G can induce cell cycle arrest in cancer cells, particularly in triple-negative breast cancer models, by downregulating Cyclin D1 .

The synthesis of Gomisin G can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting Gomisin G from the stems of Schisandra chinensis using solvents like ethanol or methanol .

- Microbial Transformation: Some studies have explored microbial O-demethylation processes to convert related compounds into Gomisin G through enzymatic reactions .

- Chemical Synthesis: Although less common due to the complexity of lignan structures, synthetic methods may involve multi-step organic reactions to construct the desired lignan framework.

Gomisin G has several applications in both traditional medicine and modern therapeutic contexts:

- Traditional Medicine: Used in herbal formulations for its adaptogenic properties.

- Pharmaceutical Development: Investigated as a potential lead compound for developing treatments for inflammation-related diseases and certain cancers.

- Nutraceuticals: Explored for inclusion in dietary supplements aimed at enhancing physical performance and recovery.

Gomisin G's interactions with other drugs have been a focal point of research due to its inhibition of cytochrome P450 enzymes. Studies have shown that it can significantly alter the pharmacokinetics of drugs metabolized by CYP3A4 and CYP3A5, leading to increased plasma concentrations of these drugs when co-administered with Gomisin G . This highlights the importance of understanding herb-drug interactions for safe clinical use.

Several compounds share structural similarities with Gomisin G. Below is a comparison highlighting their unique features:

Gomisin G stands out due to its specific muscle-strengthening effects and distinct interaction profile with cytochrome P450 enzymes compared to its analogs.

Gomisin G, a dibenzocyclooctadiene lignan with the molecular formula C30H32O9, exhibits distinctive spectroscopic characteristics that facilitate its identification and structural elucidation [1] [2]. The compound possesses a complex molecular structure with multiple functional groups that contribute to its unique spectroscopic profile [3] [4].

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance (1H NMR) spectrum of Gomisin G, typically recorded at 500 MHz in deuterated water (D2O), reveals characteristic signals that correspond to its structural components [5]. The spectrum displays signals for aromatic protons, methoxy groups, and aliphatic protons that are consistent with its dibenzocyclooctadiene scaffold [6] [7].

The carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of Gomisin G, recorded at 151 MHz in deuterated water, exhibits resonances for all 30 carbon atoms present in the molecule [7]. The spectrum shows signals for carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons, providing comprehensive structural information [6] [8].

The table below summarizes the key Nuclear Magnetic Resonance spectral features of Gomisin G:

| Spectral Type | Key Features | Structural Assignment |

|---|---|---|

| 1H NMR | Aromatic protons (δ 6.5-7.0 ppm) | Biphenyl ring system |

| 1H NMR | Methoxy protons (δ 3.5-4.0 ppm) | Methoxy groups |

| 1H NMR | Aliphatic protons (δ 1.0-2.5 ppm) | Cyclooctadiene ring |

| 13C NMR | Carbonyl carbon (δ ~170 ppm) | Benzoyl group |

| 13C NMR | Aromatic carbons (δ 100-150 ppm) | Biphenyl ring system |

| 13C NMR | Methoxy carbons (δ 55-65 ppm) | Methoxy groups |

| 13C NMR | Aliphatic carbons (δ 20-40 ppm) | Cyclooctadiene ring |

Mass Spectrometry

Mass spectrometric analysis of Gomisin G provides valuable information about its molecular weight and fragmentation pattern [8]. The compound exhibits a molecular ion peak [M+H]+ at m/z 537.2111, corresponding to its molecular formula C30H32O9 [8] [3].

The fragmentation pattern of Gomisin G in tandem mass spectrometry is characterized by specific fragment ions that aid in structural confirmation [8]. The major fragment at m/z 415 is generated by the loss of benzoic acid from the molecular ion, while further fragmentation produces ions at m/z 371, 340, and 325, corresponding to the sequential loss of functional groups [8] [9].

Infrared Spectroscopy

The infrared spectrum of Gomisin G exhibits characteristic absorption bands that correspond to its functional groups [10] [11]. The spectrum shows a strong absorption band at approximately 3458 cm-1, attributed to the hydroxyl group stretching vibration [11]. Additionally, a prominent band at around 1746 cm-1 indicates the presence of an ester carbonyl group [11] [12].

Other significant infrared absorption bands include those corresponding to aromatic C=C stretching (1600-1400 cm-1), C-O stretching (1300-1000 cm-1), and C-H stretching (3000-2850 cm-1) [13] [12]. The fingerprint region (1200-700 cm-1) of the spectrum contains numerous bands that collectively provide a unique spectral pattern for Gomisin G [13] [14].

Thermodynamic Stability and Solubility Characteristics

Gomisin G demonstrates specific thermodynamic properties and solubility characteristics that are important for its handling, storage, and potential applications [2] [3].

Thermodynamic Stability

The thermodynamic stability of Gomisin G is influenced by its molecular structure, particularly the presence of multiple functional groups and stereogenic centers [15] [16]. The compound contains three defined stereocenters, which contribute to its conformational stability [17]. The absolute stereochemistry is designated as (9S,10S,11S), indicating the spatial arrangement of substituents at these chiral centers [1] [17].

Gomisin G exhibits reasonable thermal stability under standard conditions, with a calculated boiling point of approximately 670.9 ± 55.0°C at 760 mmHg [3] [18]. The compound has a flash point of 217.2 ± 25.0°C, indicating its resistance to ignition at room temperature [3] [18].

Solubility Characteristics

The solubility profile of Gomisin G is characterized by good solubility in organic solvents and limited solubility in aqueous media [2] [4]. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO), with reported solubility values of ≥ 50 mg/mL (93.18 mM) [4] [19].

In contrast, Gomisin G exhibits poor solubility in water (< 0.1 mg/mL), classifying it as practically insoluble in aqueous environments [4] [19]. This solubility pattern is consistent with its lipophilic nature, attributed to the presence of multiple aromatic rings and methoxy groups [2] [3].

For biological applications, mixed solvent systems can be employed to enhance the solubility of Gomisin G [19]. A formulation comprising 10% DMSO and 90% corn oil has been reported to achieve a solubility of ≥ 2.5 mg/mL (4.66 mM) [19].

The table below summarizes the solubility characteristics of Gomisin G in various solvents:

| Solvent | Solubility | Concentration |

|---|---|---|

| DMSO | High | ≥ 50 mg/mL (93.18 mM) |

| Water | Very Low | < 0.1 mg/mL (insoluble) |

| 10% DMSO/90% corn oil | Moderate | ≥ 2.5 mg/mL (4.66 mM) |

| Ethanol | Moderate | ~30 mg/mL |

Crystallographic Data and Polymorphic Forms

The crystallographic properties and polymorphic behavior of Gomisin G provide insights into its three-dimensional structure and solid-state characteristics [20] [21].

Crystallographic Data

Gomisin G crystallizes as a white to off-white crystalline powder under standard conditions [4] [22]. The crystal structure of Gomisin G is characterized by its dibenzocyclooctadiene scaffold, which adopts a specific three-dimensional conformation dictated by the stereochemistry at its chiral centers [1] [17].

The compound belongs to the absolute stereochemistry classification, with three defined stereocenters out of a total of three stereocenters in the molecule [17]. The stereochemical descriptor for Gomisin G is (9S,10S,11S), indicating the spatial arrangement of substituents at these positions [1] [17].

The molecular packing in the crystal structure of Gomisin G is influenced by intermolecular interactions, including hydrogen bonding involving the hydroxyl group and π-π stacking between aromatic rings [20] [23]. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the solid form [20].

Polymorphic Forms

Limited information is available regarding the polymorphic behavior of Gomisin G specifically [21] [22]. However, based on the general principles of polymorphism in organic compounds with similar structural features, Gomisin G may potentially exist in different crystalline forms that differ in their molecular packing arrangements [20] [21].

The potential polymorphic forms of Gomisin G would be expected to exhibit differences in physical properties such as melting point, solubility, and stability [21]. The thermodynamically most stable polymorph would typically be favored under equilibrium conditions, while metastable forms might be obtained under specific crystallization conditions [21] [20].

The identification and characterization of polymorphic forms of Gomisin G would require comprehensive solid-state analysis using techniques such as X-ray powder diffraction, differential scanning calorimetry, and solid-state Nuclear Magnetic Resonance spectroscopy [20] [23]. Such studies would provide valuable information about the polymorphic landscape of Gomisin G and its implications for pharmaceutical development and quality control [23].

Gomisin G, a dibenzocyclooctadiene lignan with the molecular formula C₃₀H₃₂O₉ and molecular weight of 536.6 g/mol, exhibits widespread distribution across the Schisandraceae family [1] [2]. The compound demonstrates significant taxonomic specificity, being predominantly found in two major genera: Schisandra and Kadsura [1] [3].

Primary Botanical Sources

Schisandra chinensis represents the most extensively studied source of Gomisin G, with particularly high concentrations reported in fruits, leaves, and stems [4] [5]. Research has documented concentrations ranging from 21.89 to 49.10 mg% in different plant organs, with fruits showing the highest accumulation [4]. The compound's distribution within Schisandra chinensis exhibits temporal variation, with maximum concentrations observed during post-fruit development stages [6].

Schisandra sphenanthera constitutes another significant source, though with generally lower concentrations compared to Schisandra chinensis [1] [2]. This species shows particular promise for cultivation due to its adaptation to specific environmental conditions in Central and Western China [7].

Kadsura interior has emerged as a particularly important source due to its exceptionally high Gomisin G content, especially in stem tissues [8] [9] [10]. Bioactivity-directed fractionation studies have identified this species as producing Gomisin G with potent anti-HIV activity, exhibiting EC₅₀ values of 0.006 μg/mL and therapeutic index values of 300 [10].

Distribution Across Schisandraceae Species

The comprehensive analysis of Gomisin G occurrence reveals its presence across multiple Schisandraceae species, including Schisandra arisanensis, Schisandra sphaerandra, and various Kadsura species such as Kadsura japonica, Kadsura angustifolia, and Kadsura coccinea [11] [12] [13] [14] [15]. This broad distribution suggests a fundamental role in the family's secondary metabolism and defensive strategies.

Biogenetic Routes in Lignan Production

Phenylpropanoid Pathway Integration

The biosynthesis of Gomisin G originates from the phenylpropanoid pathway, which serves as the foundational metabolic route for all lignan production [16] [17]. The pathway initiates with phenylalanine ammonia-lyase (PAL) catalyzing the deamination of phenylalanine to produce cinnamic acid, followed by sequential hydroxylation and activation steps [6] [16].

Critical enzymes in the early pathway include cinnamate 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and cinnamyl alcohol dehydrogenase (CAD), which collectively convert phenylalanine to coniferyl alcohol [6] [16]. The pathway's regulation responds to environmental stimuli, with light, temperature, and stress conditions significantly influencing enzyme expression and metabolic flux [16] [18].

Dibenzocyclooctadiene-Specific Biosynthesis

The committed step toward dibenzocyclooctadiene lignan biosynthesis involves coniferyl alcohol acyltransferase (CFAT), which acetylates coniferyl alcohol to form coniferyl acetate [19]. This enzyme, belonging to the BAHD acyltransferase family, has been identified and characterized in Schisandra chinensis, representing the first committed step distinguishing dibenzocyclooctadiene lignans from other lignan classes [19].

Dirigent Protein-Mediated Coupling: The stereoselective coupling of coniferyl alcohol radicals represents a crucial control point in lignan biosynthesis [20] [21] [22]. Dirigent proteins (DIR) provide strict regiochemical and stereochemical control over monolignol radical coupling, determining the formation of specific lignan stereoisomers [20] [21]. These non-catalytic proteins guide the coupling reaction to produce pinoresinol, which serves as the precursor for more complex dibenzocyclooctadiene structures [20] [22].

Advanced Biosynthetic Transformations

The conversion of early intermediates to Gomisin G involves a complex series of enzymatic modifications. Pinoresinol-lariciresinol reductase (PLR) catalyzes the reduction of pinoresinol to lariciresinol and subsequently to secoisolariciresinol [6] [23] [24]. Secoisolariciresinol dehydrogenase (SILD) then performs oxidative aromatization to generate matairesinol [6] [16] [24].

Cytochrome P450-Mediated Modifications: The formation of dibenzocyclooctadiene scaffolds requires specialized cytochrome P450 enzymes, particularly CYP71CU1 and CYP719A23 [6]. These enzymes catalyze complex oxidative transformations that generate the characteristic eight-membered ring system of dibenzocyclooctadiene lignans [6].

O-Methylation Reactions: Multiple O-methyltransferases (OMT1/3) contribute to the final structural modifications of Gomisin G [6] [25] [26]. These enzymes methylate phenolic hydroxyl groups, contributing to the compound's stability and bioactivity [25] [26] [27].

Non-Canonical Oxidative Mechanisms

Recent research has revealed that the biosynthesis of advanced dibenzocyclooctadiene lignans involves non-canonical oxidative mechanisms [28] [29]. Unlike conventional cytochrome P450 reactions that result in immediate hydroxylation, these enzymes allow substrate-centered radicals to undergo cyclization reactions before rebound [28]. This mechanism enables the formation of complex polycyclic structures characteristic of Gomisin G and related compounds [28] [29].

Environmental and Cultivation Factors Affecting Yield

Climatic Determinants

Temperature Effects: Environmental temperature exerts profound influence on Gomisin G accumulation, with inverse correlations observed between annual mean temperature and total lignan content [7] [30]. Optimal cultivation temperatures range from 15-20°C, with cooler regions typically producing higher lignan concentrations [7]. Temperature seasonality enhances lignan production, with higher temperature variation correlating positively with schisantherin A content [7].

Precipitation Patterns: Annual precipitation shows negative correlation with schisantherin A content, while seasonal precipitation variation positively correlates with total lignan accumulation [7]. The optimal precipitation range for Schisandra species cultivation is 1000-2000 mm annually, with moderate water stress conditions appearing to enhance secondary metabolite production [7].

Elevation and Topography: Higher elevations demonstrate positive correlation with lignan content, suggesting that mountain slopes provide optimal conditions for Gomisin G production [7]. This correlation aligns with the inverse relationship between elevation and temperature, creating favorable conditions for lignan biosynthesis [7].

Soil and Cultivation Parameters

Soil Requirements: Schisandra species require well-drained, slightly acidic soils with pH ranging from 5.5-6.5 [31] [32]. Soil thickness of at least 30 cm is essential for proper root development and nutrient uptake [7]. Deep, well-drained soils with high organic matter content support optimal plant growth and lignan production [31] [32].

Light Conditions: Partial shade conditions enhance lignan production by affecting phenylpropanoid pathway activation [31]. The optimal light regime involves 6 hours of indirect bright light, with protection from direct afternoon sunlight [31] [33]. Controlled light environments in cultivation systems can be manipulated to optimize lignan biosynthesis [31].

Plant Growth Regulator Applications

Cytokinin Effects: Benzylaminopurine (BAP) at concentrations of 3.0 mg/L combined with naphthaleneacetic acid (NAA) at 1.0 mg/L produces maximum Gomisin G accumulation (21.89 mg%) in tissue culture systems [4]. Kinetin at 0.25-0.5 mg/L enhances lignan production in various plant species [34] [35].

Elicitor Applications: Methyl jasmonate (100-200 μM) serves as an effective elicitor for lignan biosynthesis through stress-induced pathway activation [36]. Cadmium chloride (1000 μM) treatment results in 2-fold increases in total lignan content, while chitosan (50-200 mg/L) produces 1.35-fold increases [36]. Yeast extract applications (1000-5000 mg/L) can enhance lignan production by 1.8-fold through metabolic stimulation [36].

Cultivation System Optimization

In Vitro Culture Systems: Tissue culture approaches using Murashige and Skoog medium supplemented with appropriate plant growth regulators enable consistent Gomisin G production [4] [36]. Temporary immersion bioreactor systems have demonstrated superior lignan yields compared to conventional culture methods [36].

Environmental Stress Management: Controlled application of abiotic stress through temperature fluctuation, water limitation, and nutrient restriction can enhance lignan production [7]. However, excessive stress may reduce overall plant growth and productivity [7].

Harvest Timing: Optimal harvest timing coincides with post-fruit development stages when lignan biosynthesis reaches maximum activity [6]. Seasonal variations in lignan content require careful timing of harvest operations to maximize yield and quality [6].